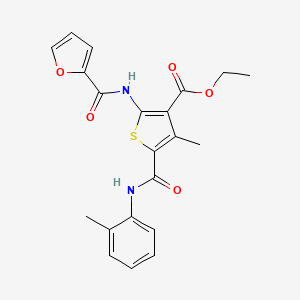

Ethyl 2-(furan-2-carboxamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate

Description

Ethyl 2-(furan-2-carboxamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a multifunctionalized core. The molecule contains a thiophene ring substituted with a furan-2-carboxamide group at position 2, a methyl group at position 4, and an o-tolylcarbamoyl moiety at position 5, with an ethyl ester at position 2. This structural complexity is characteristic of bioactive molecules designed for pharmaceutical applications, particularly in antimicrobial and antifungal therapies .

The synthesis of such compounds typically involves the Gewald reaction, a two-step process that forms the thiophene ring via cyclization of ketones with cyanoacetates and elemental sulfur, followed by functionalization steps such as bromination, acylation, or carbamoylation .

Properties

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-4-27-21(26)16-13(3)17(19(25)22-14-9-6-5-8-12(14)2)29-20(16)23-18(24)15-10-7-11-28-15/h5-11H,4H2,1-3H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFQUFXPZIBQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(furan-2-carboxamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C21H20N4O5S2

- Molecular Weight : 472.5 g/mol

- CAS Number : 1021263-03-5

This structure incorporates a thiophene ring, which is known for its biological activity, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the furan and thiophene moieties suggests potential interactions with enzymes and receptors involved in metabolic processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in disease pathways, particularly those involved in inflammation and cancer progression.

- Receptor Modulation : Its structural components may allow it to modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains and has shown promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed into an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in preclinical studies. It was found to reduce inflammation markers in animal models, indicating a possible therapeutic application for inflammatory diseases.

- Study Reference : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene compounds exhibited significant anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes .

Case Studies

Several case studies have highlighted the biological activities of compounds structurally related to this compound:

- Case Study 1 : A derivative demonstrated potent inhibitory effects on tumor growth in xenograft models, suggesting potential anticancer properties.

- Case Study 2 : In vitro studies revealed that similar compounds could induce apoptosis in cancer cells via mitochondrial pathways, providing insights into their mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-3-carboxylate derivatives share a common scaffold but exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Substitution Patterns

Key Observations

Bioactivity Trends :

- The presence of electron-withdrawing groups (e.g., nitro in ) correlates with enhanced antimicrobial activity due to increased electrophilicity, which may disrupt microbial cell membranes.

- Bulky substituents like piperidin-1-ylcarbonyl () reduce solubility but improve target specificity in enzyme inhibition assays.

Synthetic Challenges :

- Bromination of acetylated intermediates (e.g., compound 2 in ) can yield constitutional isomers, complicating purification.

- Carbamoylation at position 5 requires precise control of reaction conditions to avoid over-substitution .

Crystallographic Insights :

- X-ray studies reveal that compounds with o-tolylcarbamoyl groups (target compound and ) exhibit π-π stacking interactions, enhancing crystal stability .

Physicochemical Properties

Research Findings and Implications

- Structural-Activity Relationship (SAR) : The o-tolylcarbamoyl group at position 5 is critical for antimicrobial activity, while the ethyl ester at position 3 enhances metabolic stability .

- Synthetic Optimization : Use of triethylamine in acylation steps improves yields (70–85%) compared to alternative bases .

- Crystallography : Mercury software () analyses confirm that derivatives with planar substituents (e.g., furan, benzene) adopt herringbone packing motifs, influencing dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.